molecular formula C5H13O3P B167331 2-Methylpropyl Hydrogen (R)-Methylphosphonate CAS No. 1604-38-2

2-Methylpropyl Hydrogen (R)-Methylphosphonate

Cat. No.: B167331
CAS No.: 1604-38-2
M. Wt: 152.13 g/mol
InChI Key: ZNGLGLXWTVMUCL-UHFFFAOYSA-N
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Description

2-Methylpropyl Hydrogen (R)-Methylphosphonate is a useful research compound. Its molecular formula is C5H13O3P and its molecular weight is 152.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methyl(2-methylpropoxy)phosphinic acid, also known as isobutyl hydrogen methylphosphonate or 2-Methylpropyl Hydrogen ®-Methylphosphonate, is a type of phosphinic acid derivative. Phosphinic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . Therefore, the primary targets of this compound could be various metabolic enzymes in the body.

Mode of Action

Given its structural similarity to other phosphinic acids, it’s plausible that it interacts with its targets (metabolic enzymes) by mimicking the phosphates and carboxylates of biological molecules . This mimicry could lead to the inhibition of these enzymes, disrupting normal metabolic processes.

Biochemical Pathways

Phosphonates, a related class of compounds, are known to inhibit metabolic enzymes and disrupt various biochemical pathways . For instance, fosfomycin, a representative phosphonate natural product, inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase, a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis .

Pharmacokinetics

Phosphinic and phosphonic acids, which can be prepared from their esters by hydrolysis or dealkylation, are known to be useful intermediates and biologically active compounds . The hydrolysis may take place under both acidic and basic conditions .

Action Environment

The action, efficacy, and stability of methyl(2-methylpropoxy)phosphinic acid could be influenced by various environmental factors. These could include the pH of the environment (as the compound can undergo hydrolysis under both acidic and basic conditions ), the presence of other compounds, and the specific characteristics of the biological system in which it is present.

Properties

IUPAC Name

methyl(2-methylpropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O3P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGLGLXWTVMUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578099
Record name 2-Methylpropyl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604-38-2
Record name 2-Methylpropyl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1604-38-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: Why is there a need for derivatization of organophosphorus nerve agent degradation products like 2-Methylpropyl Hydrogen (R)-Methylphosphonate for analysis using gas chromatography?

A1: Organophosphorus nerve agent degradation products, including this compound, often exhibit low volatility and poor thermal stability. [] These characteristics make them challenging to analyze directly using gas chromatography (GC), which relies on the volatilization of analytes. Derivatization, a chemical modification process, is employed to improve the volatility and thermal stability of these compounds. This enhancement allows for efficient separation and detection by GC methods, enabling researchers to identify and quantify these degradation products in various matrices. []

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